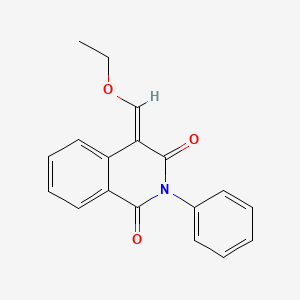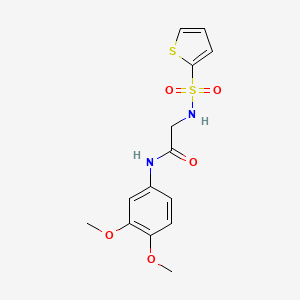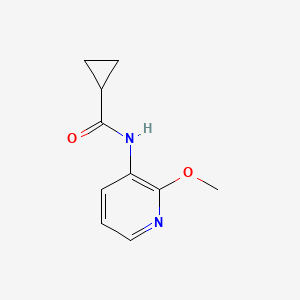
(3-Hvdroxy-phenylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-phenylsulfanyl)-acetic acid is an organic compound characterized by the presence of a hydroxy group, a phenylsulfanyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-phenylsulfanyl)-acetic acid typically involves the introduction of a phenylsulfanyl group to a hydroxy-substituted benzene ring, followed by the addition of an acetic acid moiety. One common method involves the use of phenylsulfanyl chloride and 3-hydroxybenzene in the presence of a base to form the intermediate compound, which is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of (3-Hydroxy-phenylsulfanyl)-acetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Hydroxy-phenylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of (3-Keto-phenylsulfanyl)-acetic acid or (3-Carboxy-phenylsulfanyl)-acetic acid.
Reduction: Formation of (3-Hydroxy-phenylthiol)-acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-phenylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-phenylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(3-Hydroxy-phenylsulfanyl)-acetic acid can be compared with other similar compounds such as:
(3-Hydroxy-phenyl)-acetic acid: Lacks the phenylsulfanyl group, which may result in different chemical reactivity and biological activity.
(3-Hydroxy-phenylthio)-acetic acid: Contains a thiol group instead of a sulfanyl group, which may affect its redox properties and interactions with biological targets.
(3-Methoxy-phenylsulfanyl)-acetic acid:
The uniqueness of (3-Hydroxy-phenylsulfanyl)-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWHVKUWRKYHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)

![4-[[2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B7518651.png)
